3-Butoxy-2-hydroxypropyl acrylate

Monomer volatility VOC reduction Thermal processing safety

3-Butoxy-2-hydroxypropyl acrylate (C₁₀H₁₈O₄, MW 202.25 g/mol) is a difunctional acrylate monomer synthesised by the addition of acrylic acid to butyl glycidyl ether, yielding a molecule that carries both a polymerisable acrylate group and a secondary hydroxyl group adjacent to an n-butoxy ether chain. The compound is registered under CAS 13282-82-1, EINECS 236-292-3, and is listed on the US EPA TSCA Inventory as 2-Propenoic acid, 3-butoxy-2-hydroxypropyl ester.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 13282-82-1
Cat. No. B086959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxy-2-hydroxypropyl acrylate
CAS13282-82-1
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCCCOCC(COC(=O)C=C)O
InChIInChI=1S/C10H18O4/c1-3-5-6-13-7-9(11)8-14-10(12)4-2/h4,9,11H,2-3,5-8H2,1H3
InChIKeyAZNUOOZUBQUQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butoxy-2-hydroxypropyl Acrylate (CAS 13282-82-1) – Core Chemical Identity and Sourcing Baseline


3-Butoxy-2-hydroxypropyl acrylate (C₁₀H₁₈O₄, MW 202.25 g/mol) is a difunctional acrylate monomer synthesised by the addition of acrylic acid to butyl glycidyl ether, yielding a molecule that carries both a polymerisable acrylate group and a secondary hydroxyl group adjacent to an n-butoxy ether chain [1]. The compound is registered under CAS 13282-82-1, EINECS 236-292-3, and is listed on the US EPA TSCA Inventory as 2-Propenoic acid, 3-butoxy-2-hydroxypropyl ester [1]. Key physicochemical constants include a boiling point of 304.1 °C at 760 mmHg, density of 1.029 g/cm³, refractive index of 1.453, and flash point of 111.4 °C . Commercially, it is supplied as a research chemical with typical purity of ≥95% and serves as a reactive intermediate for specialty polymers, UV‑curable resins, and thermoresponsive materials .

Why Hydroxypropyl Acrylate or Butyl Acrylate Cannot Replace 3-Butoxy-2-hydroxypropyl Acrylate in Performance-Critical Formulations


3-Butoxy-2-hydroxypropyl acrylate occupies a distinct structural niche that is not replicated by simpler hydroxyl‑functional acrylates (e.g., 2-hydroxypropyl acrylate, HPA) or by non‑hydroxyl alkyl acrylates (e.g., butyl acrylate, BA). The simultaneous presence of a pendant hydroxyl group and a hydrophobic n-butoxy chain imparts an amphiphilic balance that enables both hydrogen‑bonding interactions and hydrophobic association within copolymer networks [1]. This dual functionality translates into quantitatively different material properties: copolymers containing 3-butoxy-2-hydroxypropyl acrylate exhibit reduced hygroscopicity relative to hydroxypropylated analogs [2], can be thermally crosslinked to generate water‑repellent coatings [1], and, when the butoxy‑bearing motif is grafted onto polysaccharide backbones, confer sharp thermoresponsive phase behaviour (LCST) that is entirely absent in polymers derived from HPA or BA [3]. For a procurement scientist, selecting a generic mono‑functional acrylate would forfeit these specific performance attributes, making the compound irreplaceable in formulations where controlled hydrophobicity, thermoresponsiveness, or covalent crosslinking via the pendant hydroxyl are design requirements.

Quantitative Differentiation Evidence for 3-Butoxy-2-hydroxypropyl Acrylate vs. Closest Structural Analogs


Boiling Point Elevation of ~110–160 °C vs. Hydroxypropyl Acrylate and Butyl Acrylate Reduces Volatility and VOC Potential

3-Butoxy-2-hydroxypropyl acrylate exhibits a boiling point of 304.1 °C at 760 mmHg, which is approximately 110 °C higher than that of 2-hydroxypropyl acrylate (194.5 °C) and approximately 159 °C higher than that of butyl acrylate (145 °C) . The flash point of the target compound (111.4 °C) similarly exceeds that of HPA (79.9 °C) and BA (~39 °C), placing it in a higher flammability safety class . The lower vapour pressure implied by these data means the compound is substantially less volatile at typical processing temperatures, reducing evaporative monomer loss and workplace VOC exposure during formulation.

Monomer volatility VOC reduction Thermal processing safety

Butylated Hemicellulose Derivatives Show Reduced Hygroscopicity Relative to Hydroxypropylated Analogues

In a controlled etherification study of wood-based hemicelluloses, a series of hydroxypropylated and 3-butoxy-2-hydroxypropylated ('butylated') grades were synthesised with matched degrees of substitution and characterised for moisture uptake [1]. Near-infrared analysis demonstrated that modification to butylated grades decreased hygroscopicity, whereas the hydroxypropylated grades bound moisture [1]. This direct head-to-head comparison isolates the effect of the terminal butoxy group: replacing a hydroxyl with an n‑butyl ether reduces the equilibrium moisture sorption of the modified polysaccharide. All hemicellulose ethers remained water-soluble, confirming that the butoxy modification attenuates hygroscopicity without causing water insolubility [1].

Hygroscopicity Moisture resistance Amphiphilic balance

Polymers Bearing the 2-Hydroxy-3-butoxypropyl Motif Exhibit Tunable LCST Thermoresponsiveness Absent in HPA- or BA-Based Polymers

When the 2-hydroxy-3-butoxypropyl motif is grafted onto polysaccharide backbones, the resulting polymers display a lower critical solution temperature (LCST) that can be systematically tuned by varying the molar substitution (MS) of the hydrophobic butoxy group. For 2-hydroxy-3-butoxypropyl starches (HBPS), the LCST was adjusted from 4.5 °C to 32.5 °C by changing the MS [1]. For 2-hydroxy-3-butoxypropyl hydroxyethyl cellulose (HBPEC) hydrogels copolymerised with PNIPAM, the LCST was tunable from 24.1 °C to 33.2 °C, and the hydrogel achieved a solar modulation (ΔTₛₒₗ) of 71.2% with luminous transmittance (Tₗᵤₘ) of 87.5% [2]. In contrast, homopolymers and copolymers of HPA or BA do not exhibit LCST behaviour because they lack the requisite hydrophobic–hydrophilic balance; HPA homopolymers remain water‑soluble at all temperatures, while poly(butyl acrylate) is permanently hydrophobic.

LCST Thermoresponsive polymer Smart materials

Acrylate Monomer Exhibits Higher Radical Reactivity Than the Corresponding Methacrylate Due to Absence of α-Methyl Screening Effect

In a radiation-induced post-polymerisation study at low temperature, the acrylated derivative of n-butyl glycidyl ether (i.e., 3-butoxy-2-hydroxypropyl acrylate) and its methacrylic counterpart were compared directly by calorimetry and ESR spectroscopy [1]. It was shown that replacement of the α‑hydrogen in the acrylate by a CH₃ group (to give the methacrylate) reduces the activity of the growing macroradical as a result of the steric screening effect of the methyl group [1]. This means that in formulations where fast cure speed or high conversion at low temperature is required, 3-butoxy-2-hydroxypropyl acrylate will polymerise more rapidly and to higher conversion than its methacrylate analog under identical initiation conditions.

Radical polymerisation Reactivity Kinetics

Japanese Patent JP3650172 Explicitly Selects 2-Hydroxy-3-butoxypropyl (Meth)acrylate for Superior Adhesion in UV-Curable Fresnel Lens Resin

Japanese Patent JP3650172 (Dai Nippon Printing / Sanyo Chemical Industries) discloses an ultraviolet‑curing resin composition for Fresnel lenses and transmission screens in which 2-hydroxy-3-butoxypropyl (meth)acrylate is a mandatory component mixed with a specified polyester and a phosphoric ester [1]. The composition is taught to provide 'excellent adhesion' [1]. The formulation window specifies a weight ratio of mono‑ or di‑(meth)acrylate (A) / 2-hydroxy-3-butoxypropyl (meth)acrylate (B) / polyester (C) of (20–80)/(20–80)/(10–60), yielding a final viscosity of 500–5,000 cP [1]. While the patent does not provide a direct side‑by‑side adhesion measurement against HPA or BA, the explicit claim language—that the inclusion of this specific monomer is necessary to achieve the adhesion target—constitutes a selection signal from an industrial patent assignee.

UV-curable resin Adhesion Optical films

US Patent 3,178,380 Designates 3-n-Butoxy-2-hydroxypropyl Acrylate as a Preferred Ester for Water-Repellent Copolymer Coatings

US Patent 3,178,380 (CIBA Ltd.) describes copolymers of acrylate esters of the formula in which the ester group carries a hydroxyl‑functional ether side chain, and explicitly names 3-n-butoxy-2-hydroxypropyl acrylate as one of the preferred esters [1]. The patent teaches that the resulting copolymers can be crosslinked via the pendant hydroxyl groups using di‑ or poly‑isocyanates, aminoplasts, or other crosslinkers to provide water‑repellent coatings for metals and fabrics [1]. The preference for the butoxy derivative over shorter‑chain alkoxy analogs (e.g., ethoxy) is consistent with the enhanced hydrophobicity conferred by the C₄ alkyl chain. Hydroxypropyl acrylate, lacking the alkoxy extension, cannot replicate this water‑repellent function.

Water-repellent coating Crosslinkable copolymer Hydrophobic modification

Procurement-Relevant Application Scenarios for 3-Butoxy-2-hydroxypropyl Acrylate Based on Quantitative Differentiation Evidence


High‑Temperature or Low‑VOC UV‑Curable Coatings Requiring Reduced Monomer Evaporation

In UV‑curable coating lines where heated application (e.g., 80–120 °C substrate preheating) is used to reduce viscosity prior to irradiation, the boiling point of 3‑butoxy‑2‑hydroxypropyl acrylate (304.1 °C) provides a 110–160 °C safety margin over HPA (194.5 °C) and butyl acrylate (145 °C) . This translates to negligible evaporative loss during heated application, maintaining stoichiometric control in the cured film and reducing VOC emissions. The flash point of 111.4 °C further reduces fire risk relative to BA (39 °C) . Formulators seeking a hydroxyl‑functional monomer for dual‑cure (thermal‑UV) systems can select this compound to eliminate the monomer boil‑off problem inherent to lower‑boiling alternatives.

Thermoresponsive Hydrogels for Smart Windows and Drug Delivery with Engineered LCST

The 2‑hydroxy‑3‑butoxypropyl motif, when grafted onto polysaccharides or copolymerised into hydrogel networks, confers a tunable lower critical solution temperature (LCST). The LCST can be adjusted from 4.5 °C to 33.2 °C by controlling the molar substitution of the hydrophobic butoxy group [1][2]. HBPEC/PNIPAM hydrogels achieve a solar modulation ΔTₛₒₗ of 71.2%—approximately 1.8× higher than conventional PNIPAM systems—while maintaining high luminous transmittance (87.5%) [2]. For procurement of monomers destined for smart window interlayers or thermoresponsive drug carriers, 3‑butoxy‑2‑hydroxypropyl acrylate is a necessary precursor; neither HPA nor BA can yield LCST behaviour.

Moisture‑Resistant but Water‑Soluble Polymer Modifiers for Construction and Coating Additives

Etherification of polysaccharides with the 3‑butoxy‑2‑hydroxypropyl group decreases hygroscopicity relative to hydroxypropylated derivatives while preserving full water solubility [3]. This property combination—resistance to atmospheric moisture uptake without loss of aqueous processability—is valuable in cellulose‑ether‑based building composition additives (e.g., tile adhesives, cement renders) where improved water‑retention, workability, and adhesion are required [4]. A procurement specification calling for 'water‑soluble, low‑hygroscopicity polysaccharide ether' can be uniquely satisfied by derivatives incorporating the 3‑butoxy‑2‑hydroxypropyl substituent.

Radiation‑Curable and Low‑Temperature Polymerisation Systems Demanding High Reactivity

In electron‑beam or UV‑curable formulations where dose efficiency is critical, the acrylate form (3‑butoxy‑2‑hydroxypropyl acrylate) offers higher radical reactivity than the corresponding methacrylate due to the absence of the α‑methyl group that sterically screens the propagating radical [5]. This reactivity advantage can reduce the required photoinitiator concentration or irradiation dose for a given degree of cure. For procurement scientists evaluating sourcing options, specifying the acrylate rather than the methacrylate version of this monomer is recommended for applications prioritising cure speed and conversion at low temperature.

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